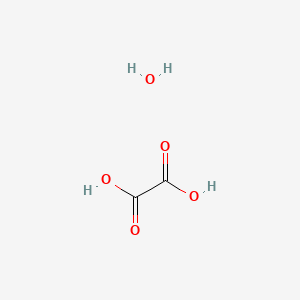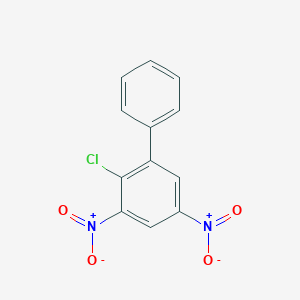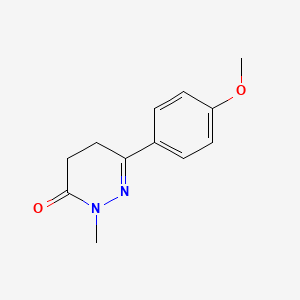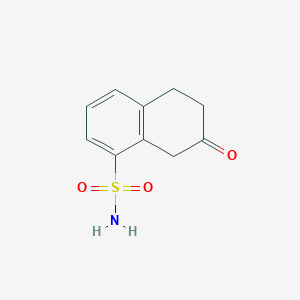
Oxalic acid dihydrate
概要
説明
It is widely used in various industrial and scientific applications due to its strong acidic properties and ability to form complexes with metal ions . The chemical formula for oxalic acid monohydrate is (COOH)₂·H₂O, and it is commonly found in its hydrated form.
準備方法
Synthetic Routes and Reaction Conditions: Oxalic acid can be synthesized in the laboratory by oxidizing sucrose using nitric acid in the presence of a small amount of vanadium pentoxide as a catalyst . The hydrated solid can be dehydrated with heat or by azeotropic distillation.
Industrial Production Methods: Industrially, oxalic acid is produced by heating sodium formate in the presence of an alkali catalyst, by oxidizing carbohydrates with nitric acid, by heating sawdust with caustic alkalies, or by fermentation of sugar solutions in the presence of certain molds .
化学反応の分析
Types of Reactions: Oxalic acid dihydrate undergoes various types of chemical reactions, including:
Oxidation: Oxalic acid can be oxidized by strong oxidizing agents to produce carbon dioxide and water.
Reduction: It can be reduced to formic acid under suitable conditions.
Neutralization: Reacts with bases to form oxalate salts, such as sodium oxalate and potassium oxalate.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium amalgam.
Bases: Sodium hydroxide, potassium hydroxide.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Formic acid.
Neutralization: Sodium oxalate, potassium oxalate.
科学的研究の応用
Oxalic acid dihydrate has a wide range of applications in scientific research, including:
作用機序
Oxalic acid exerts its effects through its strong acidic properties and ability to chelate metal ions. It forms complexes with divalent metal ions, such as calcium and iron, making them soluble and easier to remove . Additionally, the conjugate base of oxalic acid, the oxalate anion, acts as a competitive inhibitor of the lactate dehydrogenase enzyme .
類似化合物との比較
Oxalyl Chloride: A derivative of oxalic acid used in organic synthesis.
Disodium Oxalate: A salt of oxalic acid used as a standard in volumetric analysis.
Calcium Oxalate: A naturally occurring form of oxalic acid found in plants and animals.
Uniqueness: Oxalic acid dihydrate is unique due to its strong acidic properties and ability to form stable complexes with metal ions. This makes it highly effective in applications such as metal cleaning, rust removal, and as a reagent in chemical synthesis .
特性
分子式 |
C2H4O5 |
|---|---|
分子量 |
108.05 g/mol |
IUPAC名 |
oxalic acid;hydrate |
InChI |
InChI=1S/C2H2O4.H2O/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);1H2 |
InChIキー |
ZDYUUBIMAGBMPY-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(=O)O)O.O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Butyl-5-(chloromethyl)-1-[(2-chlorophenyl)methyl]-1H-imidazole](/img/structure/B8663047.png)





![N-[2-(4-methoxyphenyl)ethyl]pyridin-2-amine](/img/structure/B8663103.png)
![N'-hydroxy-4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]bicyclo[2.2.2]octane-1-carboximidamide](/img/structure/B8663107.png)



